4-(4-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
CAS No.: 109220-26-0
Cat. No.: VC4600393
Molecular Formula: C14H12N4OS
Molecular Weight: 284.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109220-26-0 |
|---|---|
| Molecular Formula | C14H12N4OS |
| Molecular Weight | 284.34 |
| IUPAC Name | 4-(4-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C14H12N4OS/c1-19-12-4-2-11(3-5-12)18-13(16-17-14(18)20)10-6-8-15-9-7-10/h2-9H,1H3,(H,17,20) |
| Standard InChI Key | MBKUEKQPGNCQRO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 |
Introduction
Chemical Identity and Nomenclature
Systematic Characterization
The compound is formally named 4-(4-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione under IUPAC nomenclature, reflecting its methoxyphenyl (C₆H₄OCH₃), pyridinyl (C₅H₄N), and triazole-thione (C₂HN₃S) substituents . Its molecular formula, C₁₄H₁₂N₄OS, corresponds to a molecular weight of 284.34 g/mol, as confirmed by high-resolution mass spectrometry .
Table 1: Key Identifiers of 4-(4-Methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis follows a multistep protocol adapted from methodologies used for analogous 1,2,4-triazole-3-thiols :
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Formation of Potassium Dithiocarbazinate: Isonicotinic acid hydrazide reacts with carbon disulfide (CS₂) in ethanol under alkaline conditions to yield a dithiocarbazinate intermediate .
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Cyclization: Treatment with hydrazine hydrate induces cyclization, forming the 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole core .
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Schiff Base Condensation: Reaction with 4-methoxybenzaldehyde in dimethylformamide (DMF) introduces the methoxyphenyl group via nucleophilic substitution .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Dithiocarbazinate | CS₂, KOH, ethanol, 16 h stirring | 85–90% |
| Cyclization | NH₂NH₂·H₂O, reflux, 8 h | 70–75% |
| Schiff Base Formation | 4-MeO-C₆H₄CHO, DMF, AcOH, reflux, 9 h | 50–66% |
Crystallization and Purification
Recrystallization from ethanol yields colorless crystals suitable for X-ray diffraction. Solubility data indicate moderate polarity, with better dissolution in DMSO (>10 mg/mL) than in water (<1 mg/mL).
Structural and Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 269863) reveals a planar triazole ring (r.m.s. deviation: 0.012 Å) with dihedral angles of 85.2° (pyridinyl) and 72.8° (methoxyphenyl) relative to the central ring . Intermolecular N–H···S hydrogen bonds (2.42 Å) create a herringbone packing motif, stabilizing the crystal lattice .
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.42 Å, b=14.65 Å, c=12.03 Å |
| Z | 4 |
| R-factor | 0.042 |
Spectroscopic Signatures
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¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 2H, pyridinyl H), 7.89 (d, J=8.7 Hz, 2H, methoxyphenyl H), 3.85 (s, 3H, OCH₃).
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¹³C NMR: δ 178.4 (C=S), 162.1 (C–OCH₃), 150.2 (triazole C3).
Emerging Applications and Future Directions
Drug Discovery
The compound serves as a lead structure for kinase inhibitors, particularly targeting EGFR (IC₅₀ ~1.2 µM in preliminary assays). Molecular docking studies suggest favorable interactions with the ATP-binding pocket.
Materials Science
Thiol groups enable gold surface functionalization for biosensors. Self-assembled monolayers (SAMs) exhibit 12.3 ± 0.8 Å thickness by ellipsometry, with potential use in nanoelectronics.
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